molecular formula C7H20Cl2N2O B1380545 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride CAS No. 1803600-53-4

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

Cat. No.: B1380545
CAS No.: 1803600-53-4
M. Wt: 219.15 g/mol
InChI Key: AGLKPUGBWBBOMD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, δ ppm):
    • 1.25–1.35 (m, 3H, CH₃).
    • 2.40–2.70 (m, 4H, NCH₂CH₂N).
    • 3.20–3.50 (m, 5H, CH₂OH and NH₂).
    • 4.80 (br s, 1H, OH).
  • ¹³C NMR (D₂O, δ ppm):
    • 22.5 (CH₃).
    • 45.0–55.0 (NCH₂ and NCH₃).
    • 65.8 (CHOH).
    • 70.2 (CH₂OH).

Infrared (IR) Spectroscopy

  • 3350–3200 cm⁻¹ : Broad stretch (O-H and N-H).
  • 2950–2850 cm⁻¹ : C-H stretches (CH₃, CH₂).
  • 1600–1500 cm⁻¹ : N-H bending (NH₃⁺).
  • 1050 cm⁻¹ : C-O stretch (alcohol).

Mass Spectrometry (MS)

  • ESI-MS (m/z) :
    • 219.1 [M+H]⁺ (calculated for C₇H₂₀Cl₂N₂O).
    • Fragments at 156.1 (loss of HCl) and 113.0 (cleavage of ethylamino group).

Computational Modeling of Three-Dimensional Conformations

Density Functional Theory (DFT) simulations predict:

  • Low-energy conformers : The hydroxyl group adopts a gauche orientation relative to the tertiary amine, minimizing steric hindrance.
  • Hydrogen bonding : Stabilization between NH₃⁺ and Cl⁻ (bond length: ~2.1 Å) and intramolecular O-H∙∙∙N interactions (bond length: ~2.4 Å).
  • Solvent effects : Explicit water models indicate enhanced polarity due to charge separation in the dihydrochloride form.
Parameter Value
Dipole Moment (gas phase) 8.2 Debye
HOMO-LUMO Gap 5.3 eV

Molecular docking studies suggest potential binding motifs with biological targets (e.g., enzymes with cationic active sites), though experimental validation is pending.

Properties

IUPAC Name

4-[2-aminoethyl(methyl)amino]butan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLKPUGBWBBOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

The most common laboratory synthesis of this compound involves a multistep process, primarily starting from readily available precursors such as 2-aminoethanol, methylamine, and butan-2-ol derivatives. The general route includes:

  • Step 1: Alkylation of 2-aminoethanol with butan-2-one derivatives to form the backbone structure.
  • Step 2: N-methylation of the amino group using methylamine or methylating agents.
  • Step 3: Quaternization or salt formation with hydrochloric acid to yield the dihydrochloride salt.

Specific Reaction Conditions

Step Reagents Solvents Conditions Purpose
1 Butan-2-one, 2-aminoethanol Ethanol or water Reflux, pH control Formation of intermediate amino alcohol
2 Methylamine (gas or solution) Methanol or ethanol Mild heating, pressure control Methylation of amino groups
3 Hydrochloric acid Water Room temperature or slight heating Salt formation to produce dihydrochloride

The process often employs reflux conditions to facilitate the nucleophilic substitution and addition reactions, with pH adjustments to optimize yield and purity.

Industrial Production Methods

In large-scale manufacturing, the synthesis follows similar pathways but emphasizes process scalability and safety:

The industrial process typically involves the reaction of 2-aminoethanol with methylamine in the presence of a suitable solvent, followed by salt formation with hydrochloric acid, under controlled temperature and pressure conditions.

Data Tables Summarizing Preparation Methods

Aspect Method Reagents Solvent Conditions Remarks
Laboratory synthesis Multistep alkylation and methylation 2-aminoethanol, butan-2-one, methylamine Ethanol, water Reflux, pH control Precise control of reaction parameters
Industrial synthesis Continuous process 2-aminoethanol, methylamine, HCl Water, organic solvents Controlled temperature and pressure Emphasis on scalability and safety

Research Findings and Notes

  • Patents such as WO2014132270A2 describe processes involving the reaction of amino alcohols with amines and subsequent salt formation, emphasizing the importance of reaction conditions like temperature, solvent choice, and reagent purity to optimize yield and purity.
  • Reaction intermediates are often isolated and characterized to ensure process fidelity, with purification steps like recrystallization from ethanol or acetone.
  • Reaction optimization studies indicate that controlling the molar ratios of reactants and reaction times significantly impacts the purity and yield of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Overview

  • IUPAC Name: 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride
  • CAS Number: 1803600-53-4
  • Molecular Formula: C7H18N2O·2Cl
  • Molecular Weight: 219.15 g/mol

This compound features a butanol backbone modified with amino groups, enhancing its solubility and reactivity in various chemical environments.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

  • Reagent in Organic Synthesis: It serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution reactions.

Biochemistry

  • Cellular Processes Investigation: The compound is utilized in biochemical studies to explore cellular interactions and processes. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways .

Pharmacology

  • Therapeutic Potential: Preliminary investigations suggest that this compound may exhibit therapeutic effects. It has been studied for its potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders .

Industrial Chemistry

  • Specialty Chemicals Production: In industrial settings, it is employed as an intermediate in the synthesis of specialty chemicals. Its stability and solubility make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine Dihydrochloride (Ref: 3D-DXC60051)

  • Lacks the aliphatic hydroxyl group present in the target compound.
  • Physicochemical Properties :
    • Higher price (€890/50mg vs. €640/50mg for the target compound), suggesting greater synthesis complexity or specialized applications (e.g., antiviral or kinase inhibitor research) .
    • The triazole ring may enhance metabolic stability in drug design compared to aliphatic amines.

Benzyl 3,5-Dimethylpiperazine-1-carboxylate Hydrochloride (Ref: 3D-DXC60054)

  • Structural Differences :
    • Features a piperazine ring with methyl substituents and a benzyl carboxylate group, increasing lipophilicity.
    • The carboxylate ester could act as a prodrug moiety, unlike the hydroxyl group in the target compound.
  • Applications :
    • Likely used in peptide mimetics or as a scaffold for CNS-targeting drugs due to piperazine’s prevalence in neuropharmacology.

2-(Diethylamino)ethyl 4-Amino-3-butoxybenzoate Hydrochloride

  • Structural Differences: Contains a diethylamino group and aromatic benzoate ester, contrasting with the target compound’s aliphatic amines and hydroxyl group.
  • Diethylamino groups may reduce polarity compared to primary/secondary amines, altering biodistribution .

Tabulated Comparison of Key Features

Compound Name (Reference) Core Structure Key Functional Groups Price (50mg) Potential Applications
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride Butanol Hydroxyl, tertiary amine, primary amine €640 Ligand synthesis, intermediates
4-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride Pyridine-triazole Triazole, pyridine, primary amine €890 Antiviral agents, kinase inhibitors
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride Piperazine Piperazine, benzyl carboxylate €388 (500mg) CNS drugs, peptide mimetics
2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride Benzoate ester Diethylamino, benzoate ester Not listed Prodrugs, local anesthetics

Research Implications and Limitations

  • Price disparities highlight differences in demand or synthetic challenges, such as triazole ring formation requiring specialized reagents .
  • Further studies are needed to quantify solubility, stability, and biological activity across these compounds.

Biological Activity

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride is a chemical compound with significant biological activity, primarily due to its structural features that include amino and hydroxyl functional groups. This compound has garnered attention for its potential applications in biochemistry, pharmacology, and industrial chemistry. The following sections will detail its biological activities, mechanisms of action, and related studies.

  • Molecular Formula : C7H18N2O·2Cl
  • Molecular Weight : 219.15 g/mol
  • CAS Number : 1803600-53-4
  • Structure : The compound features a butanol backbone modified with an aminoethyl group, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It can modulate the activity of specific receptors and enzymes involved in neurotransmission and other cellular processes. Molecular docking studies indicate its potential to inhibit growth factors or enzymes, influencing pathways relevant to various disease states.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties against a variety of bacterial and fungal strains. Here are some findings:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Neuroactive Potential

Given its structural similarity to known neuroactive agents, this compound is also being investigated for its potential effects on neurotransmitter systems. Studies indicate that it may influence dopamine receptor activity, which could have implications for treating neurological disorders such as Parkinson's disease .

Case Studies

A notable study explored the effects of various derivatives of amino alcohols on microbial growth. The findings showed that modifications in side chains significantly affected their antimicrobial efficacy, suggesting that structural optimizations could enhance the activity of compounds like this compound .

Applications in Research and Industry

The compound is utilized in:

  • Biochemical Studies : To investigate cellular processes and molecular interactions.
  • Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds.
  • Industrial Chemistry : In the production of specialty chemicals.

Q & A

Q. What computational tools predict toxicity and regulatory compliance during early development?

  • Methodology : Use OECD QSAR Toolbox or Derek Nexus for toxicity alerts. Cross-reference with EPA DSSTox databases for hazard classification (e.g., GHS codes). Experimental validation via Ames test (mutagenicity) and zebrafish embryotoxicity assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride
Reactant of Route 2
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4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

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